molecular formula C14H11F3N2O2 B023592 Flunixin-d3 CAS No. 1015856-60-6

Flunixin-d3

Cat. No. B023592
Key on ui cas rn: 1015856-60-6
M. Wt: 299.26 g/mol
InChI Key: NOOCSNJCXJYGPE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501788B2

Procedure details

5 L of water is added to about 500 g of Banamine Paste while maintaining the temperature at less than 30° C. The resulting mixture was agitated for about 3 hours while continuing to maintain the temperature at less than 30° C. The resulting precipitate was removed by filtration. The filtered solids were washed with about 1 L of water and the pH of the filtrate was adjusted to 4-5 with aqueous citric acid solution (50%). The precipitated Flunixin was collected by filtration and washed with 0.5 L of water, then dried at about 50-60° C. to a moisture content of less than 1% to yield about 22.4 g of crude Flunixin (90%).
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([NH:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([OH:17])=[O:16])=[CH:6][CH:5]=[CH:4][C:3]=1[C:18]([F:21])([F:20])[F:19].CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO>O>[CH3:1][C:2]1[C:7]([NH:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([OH:17])=[O:16])=[CH:6][CH:5]=[CH:4][C:3]=1[C:18]([F:20])([F:19])[F:21] |f:0.1|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was agitated for about 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at less than 30° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at less than 30° C
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was removed by filtration
WASH
Type
WASH
Details
The filtered solids were washed with about 1 L of water
FILTRATION
Type
FILTRATION
Details
The precipitated Flunixin was collected by filtration
WASH
Type
WASH
Details
washed with 0.5 L of water
CUSTOM
Type
CUSTOM
Details
dried at about 50-60° C. to a moisture content of less than 1%

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 7.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08501788B2

Procedure details

5 L of water is added to about 500 g of Banamine Paste while maintaining the temperature at less than 30° C. The resulting mixture was agitated for about 3 hours while continuing to maintain the temperature at less than 30° C. The resulting precipitate was removed by filtration. The filtered solids were washed with about 1 L of water and the pH of the filtrate was adjusted to 4-5 with aqueous citric acid solution (50%). The precipitated Flunixin was collected by filtration and washed with 0.5 L of water, then dried at about 50-60° C. to a moisture content of less than 1% to yield about 22.4 g of crude Flunixin (90%).
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([NH:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([OH:17])=[O:16])=[CH:6][CH:5]=[CH:4][C:3]=1[C:18]([F:21])([F:20])[F:19].CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO>O>[CH3:1][C:2]1[C:7]([NH:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([OH:17])=[O:16])=[CH:6][CH:5]=[CH:4][C:3]=1[C:18]([F:20])([F:19])[F:21] |f:0.1|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was agitated for about 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at less than 30° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at less than 30° C
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was removed by filtration
WASH
Type
WASH
Details
The filtered solids were washed with about 1 L of water
FILTRATION
Type
FILTRATION
Details
The precipitated Flunixin was collected by filtration
WASH
Type
WASH
Details
washed with 0.5 L of water
CUSTOM
Type
CUSTOM
Details
dried at about 50-60° C. to a moisture content of less than 1%

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 7.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.